![molecular formula C12H9NO3 B6366681 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261937-67-0](/img/structure/B6366681.png)
3-(3-Carboxyphenyl)-2-hydroxypyridine, 95%
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Overview
Description
3-(3-Carboxyphenyl)-2-hydroxypyridine, also known as 3CP2HP, is a small molecule compound with a molecular weight of 191.17 g/mol. It is a synthetic compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. 3CP2HP is a versatile compound, and its synthesis is relatively simple and cost-effective.
Mechanism of Action
The mechanism of action of 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act as an antioxidant and free radical scavenger, protecting cells from oxidative damage. It is also thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% have been studied in a variety of cell types, including human cells. In human cells, 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the production of pro-inflammatory cytokines and reduce the production of reactive oxygen species (ROS). It has also been shown to reduce the production of nitric oxide (NO) and increase the production of superoxide dismutase (SOD). In addition, 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% has been shown to reduce the production of prostaglandins, which are involved in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% in lab experiments include its low cost and ease of synthesis. In addition, it is a relatively safe compound with minimal toxicity. The main limitation of using 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% in lab experiments is that its mechanism of action is not yet fully understood, so its effects may not be fully predictable.
Future Directions
The potential future directions for research involving 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% include further investigation into its mechanism of action, as well as its potential therapeutic applications. In addition, further research could be conducted to explore its potential uses in the treatment of various diseases, such as cancer and neurodegenerative diseases. Other potential future directions include the development of more efficient synthesis methods and the development of more effective delivery methods. Finally, further research could be conducted to investigate the potential interactions between 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% and other molecules, such as drugs and hormones.
Synthesis Methods
3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% can be synthesized using a three-step reaction. The first step involves the reaction of a 3-carboxyphenylhydrazine and 2-hydroxy-3-pyridinecarboxaldehyde. This reaction produces a hydrazone intermediate, which is then reacted with a base to form the desired 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% product. The reaction takes place in an aqueous medium and requires a temperature of 80°C and a reaction time of two hours. The reaction is typically carried out in a sealed container to prevent the loss of reactants.
Scientific Research Applications
3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% has been used in a wide range of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs and hormones on cellular metabolism. 3-(3-Carboxyphenyl)-2-hydroxypyridine, 95% has also been used to investigate the mechanisms of action of various drugs and hormones, and to study the effects of various environmental pollutants on cells.
properties
IUPAC Name |
3-(2-oxo-1H-pyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(5-2-6-13-11)8-3-1-4-9(7-8)12(15)16/h1-7H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXMVIQKSXTPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682763 |
Source
|
Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboxyphenyl)-2-hydroxypyridine | |
CAS RN |
1261937-67-0 |
Source
|
Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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